molecular formula C14H18N2O3 B7460640 1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7460640
M. Wt: 262.30 g/mol
InChI Key: VJOUQFZJNHJMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. JWH-018 has gained popularity as a recreational drug due to its psychoactive effects, which mimic those of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana.

Mechanism of Action

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide acts as a partial agonist at CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser extent than THC. This leads to a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety. Long-term use has been associated with addiction, withdrawal, and other negative health effects.

Advantages and Limitations for Lab Experiments

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its ability to mimic the effects of THC and its high potency. However, it also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.

Future Directions

There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide and other synthetic cannabinoids, including the development of new drugs for medical use and the study of the long-term effects of these drugs on the body. Additionally, research is needed to better understand the mechanisms of action of these drugs and their potential for abuse and addiction.

Synthesis Methods

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis and the Friedel-Crafts acylation reaction. The most common method involves the reaction of 1-pentylindole with 2-methyl-3-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.

Scientific Research Applications

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to bind to CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-4-5-12(19-3)11(6-9)16-8-10(7-13(16)17)14(18)15-2/h4-6,10H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOUQFZJNHJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

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